![molecular formula C10H8ClN5O2 B2461038 (5E)-5-[2-(2-氯苯基)肼基-1-亚基]-2-羟基-6-亚氨基-3,4,5,6-四氢嘧啶-4-酮 CAS No. 326912-29-2](/img/structure/B2461038.png)
(5E)-5-[2-(2-氯苯基)肼基-1-亚基]-2-羟基-6-亚氨基-3,4,5,6-四氢嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one is a complex organic compound characterized by the presence of a hydrazone group, a chlorophenyl group, and a pyrimidinone core
科学研究应用
(5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with a suitable hydrazine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone linkage and the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
化学反应分析
Types of Reactions
(5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
作用机制
The mechanism of action of (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
- (E)-5-(2-(2-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one
- (E)-5-(2-(2-fluorophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one
Uniqueness
(5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its brominated or fluorinated analogs
属性
IUPAC Name |
6-amino-5-[(2-chlorophenyl)diazenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O2/c11-5-3-1-2-4-6(5)15-16-7-8(12)13-10(18)14-9(7)17/h1-4H,(H4,12,13,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRNDRAMELXJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC(=O)NC2=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2460959.png)
![N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2460960.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2460961.png)
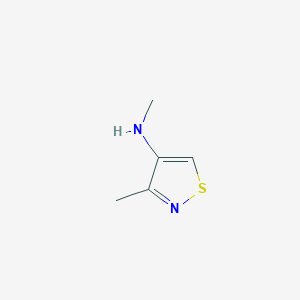
![N-(furan-2-ylmethyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2460963.png)
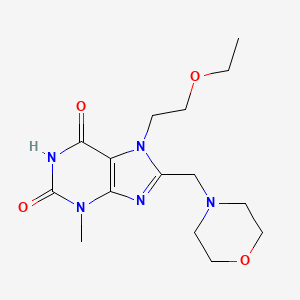
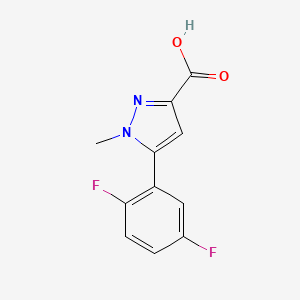
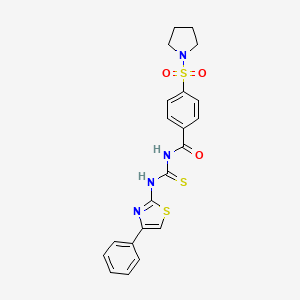
![(2Z)-N-(4-bromo-3-methylphenyl)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2460971.png)
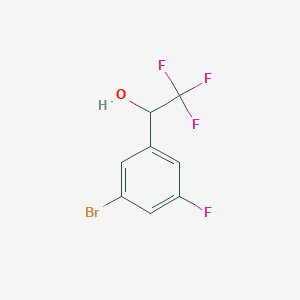
![1-[2-(2-Fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2460973.png)

![1-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2460976.png)
![2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2460978.png)
